molecular formula C10H8N2O3 B1342466 Methyl 3-formyl-1H-indazole-4-carboxylate CAS No. 433728-79-1

Methyl 3-formyl-1H-indazole-4-carboxylate

Cat. No. B1342466
M. Wt: 204.18 g/mol
InChI Key: CDBSKNBUJHKNGF-UHFFFAOYSA-N
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Description

Methyl 3-formyl-1H-indazole-4-carboxylate is a chemical compound that belongs to the class of indazole derivatives. Indazoles are heterocyclic compounds that contain a pyrrole ring fused to a benzene ring. The specific structure of methyl 3-formyl-1H-indazole-4-carboxylate includes a formyl group at the third position and a carboxylate ester at the fourth position of the indazole ring.

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of methyl 1H-indazole-3-carboxylate, a related compound, involves nucleophilic substitution of the indazole N-H hydrogen with a bromomethyl group, as seen in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . Another related compound, methyl 1H-1,2,4-triazole-3-carboxylate, is synthesized from 1H-1,2,4-triazole through hydroxymethylation with formaldehyde, followed by oxidation and esterification . These methods may provide insights into potential synthetic routes for methyl 3-formyl-1H-indazole-4-carboxylate, although the specific synthesis for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a fused ring system. The indazole ring system can exhibit different tautomeric forms and may participate in hydrogen bonding, as observed in the crystal structure of the methyl ester of 1H-indazole-3-carboxylic acid . The formyl and carboxylate groups in methyl 3-formyl-1H-indazole-4-carboxylate would contribute to its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, including nucleophilic substitution, as demonstrated in the synthesis of methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate . The formyl group in methyl 3-formyl-1H-indazole-4-carboxylate is a reactive functional group that can participate in further chemical transformations, such as condensation reactions or Vilsmeier-Haack formylation, as seen in the synthesis of 3-formylindole-7-carboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives can be influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as the formyl group, can affect the compound's reactivity and physical properties. The spectroscopic properties, such as UV-vis spectra and NMR, are essential for characterizing these compounds, as seen in the computational study of methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate . The solubility, melting point, and stability of methyl 3-formyl-1H-indazole-4-carboxylate would be determined by its molecular structure, but specific data on these properties are not provided in the papers.

Scientific Research Applications

Synthesis of Heteroaromatic Systems

Methyl 3-formyl-1H-indazole-4-carboxylate is utilized in the synthesis of complex heteroaromatic systems. For instance, it plays a role in the preparation of tricyclic heteroaromatic systems based on 2,4,6-trinitrotoluene. This process involves the synthesis of derivatives like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, demonstrating the compound's utility in creating intricate chemical structures (Starosotnikov et al., 2002).

Chemical Functionalization

Methyl 3-formyl-1H-indazole-4-carboxylate is also involved in chemodivergent functionalization processes. It is used in the C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This method produces a range of formylated indazoles and carboxylic acid esters of indazole derivatives, highlighting its role in diverse chemical functionalization techniques (Bhattacharjee et al., 2021).

Supramolecular Structure Studies

This compound contributes to understanding the supramolecular structures of NH-indazoles. Research on fluorinated NH-indazoles, including variants of methyl 3-formyl-1H-indazole-4-carboxylate, helps in studying their crystal structures and the effects of substituting hydrogen atoms with fluorine. Such studies aid in comprehending the complex interactions and behaviors of these molecules (Teichert et al., 2007).

Photoreactions in Indazole Derivatives

Research indicates that methyl 3-formyl-1H-indazole-4-carboxylate is involved in photoreactions. The UV irradiation of certain substituted indazoles leads to the formation of corresponding 3-formyl derivatives, demonstrating the role of methyl 3-formyl-1H-indazole-4-carboxylate in photooxidation processes. This property is significant for understanding the photochemical behaviors of indazole derivatives (Land & Frasca, 1970).

ConclusionThe scientific research applications of methyl 3-formyl-1H-indazole-4-carboxylate are diverse, encompassing the synthesis of complex heteroaromatic systems, chemical functionalization, supramolecular structure studies, and photoreactions

Scientific Research Applications of Methyl 3-formyl-1H-indazole-4-carboxylate

Synthesis of Heteroaromatic Systems

Methyl 3-formyl-1H-indazole-4-carboxylate plays a critical role in the synthesis of complex heteroaromatic systems. It's used in preparing tricyclic systems like methyl 1-aryl-7-nitro-1H-thiopyrano[4,3,2-cd]indazol-4-carboxylates, showcasing its utility in the creation of sophisticated chemical structures (Starosotnikov, Vinogradov, & Shevelev, 2002).

Catalytic Applications

This compound is instrumental in catalytic processes like C-3 functionalization of 2H-indazoles, where it serves as a formylating agent. This demonstrates its versatility in chemical synthesis, particularly in producing formylated indazoles and related esters (Bhattacharjee, Laru, Ghosh, & Hajra, 2021).

X-ray Crystallography and Supramolecular Studies

The compound is used in studying the supramolecular structures of NH-indazoles. X-ray crystallography has elucidated the structures of related NH-indazoles, contributing to our understanding of molecular interactions and behaviors in these compounds (Teichert et al., 2007).

Photoreactions

Methyl 3-formyl-1H-indazole-4-carboxylate is involved in photoreactions, particularly in the formation of 3-formyl derivatives upon UV irradiation of substituted indazoles. This highlights its role in photochemical reactions and the potential for developing new photochemical synthesis methods (Land & Frasca, 1970).

Future Directions

Indazole derivatives, including Methyl 3-formyl-1H-indazole-4-carboxylate, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on exploring the potential applications of these compounds in various therapeutic areas.

properties

IUPAC Name

methyl 3-formyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)6-3-2-4-7-9(6)8(5-13)12-11-7/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBSKNBUJHKNGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=NNC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90609763
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-formyl-1H-indazole-4-carboxylate

CAS RN

433728-79-1
Record name Methyl 3-formyl-2H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90609763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Saha, D Pal, SB Nimse - Current Topics in Medicinal …, 2022 - ingentaconnect.com
… between methyl 3-formyl-1H-indazole-4-carboxylate, cesium carbonate, substituted boron dihydroxide, 3-aminoquinuclidine dihydrochloride, lithium hydroxide hydrate in the presence …

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